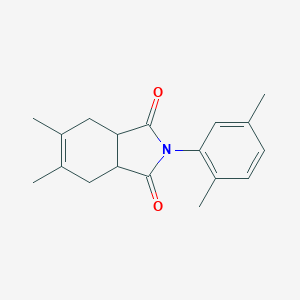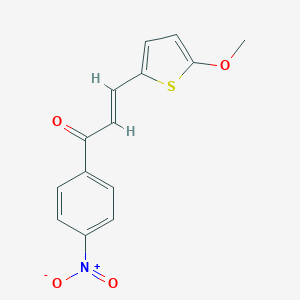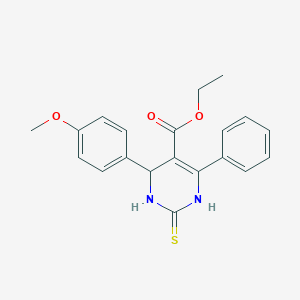
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common method includes the cyclization of a precursor compound under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or alkane.
科学研究应用
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione include:
- 2,5-dimethylphenyl isocyanate
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
What sets this compound apart is its unique combination of aromatic and aliphatic components, which can confer distinct chemical and physical properties. This uniqueness can make it particularly valuable in specific applications where these properties are advantageous.
属性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H21NO2/c1-10-5-6-11(2)16(7-10)19-17(20)14-8-12(3)13(4)9-15(14)18(19)21/h5-7,14-15H,8-9H2,1-4H3 |
InChI 键 |
FPPHWZSYQMTFLS-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C)C |
规范 SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B402544.png)

![3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B402552.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4-methylbenzohydrazide](/img/structure/B402555.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-nitrobenzohydrazide](/img/structure/B402558.png)
![(2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE](/img/structure/B402560.png)
![2-bromo-N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B402561.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B402562.png)


![4-[(2-naphthylmethylene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B402570.png)


![1-(4-Bromophenyl)ethanone [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402575.png)
